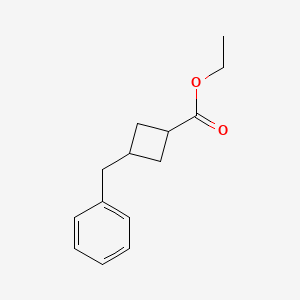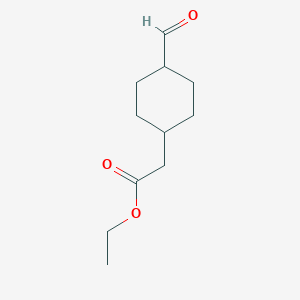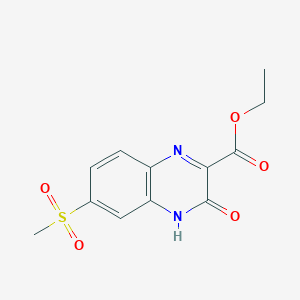
Diethyl (2-aminophenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-aminophenyl)phosphonate is an organic compound that features a benzene ring substituted with a diethoxyphosphinyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-aminophenyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzene derivative. One common method is the Michael addition of diethyl phosphite to a benzene ring substituted with an electron-withdrawing group, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl phosphite, facilitating its nucleophilic attack on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Diethyl (2-aminophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to a phosphine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amides or sulfonamides .
科学的研究の応用
Diethyl (2-aminophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
作用機序
The mechanism of action of Diethyl (2-aminophenyl)phosphonate involves its interaction with various molecular targets. The diethoxyphosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
2-(Diphenylphosphino)benzenamine: Similar structure but with phenyl groups instead of ethoxy groups.
2-(Diisopropylphosphino)benzenamine: Similar structure but with isopropyl groups instead of ethoxy groups.
2-(Dimethylphosphino)benzenamine: Similar structure but with methyl groups instead of ethoxy groups
Uniqueness
Diethyl (2-aminophenyl)phosphonate is unique due to the presence of the diethoxyphosphinyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination chemistry.
特性
分子式 |
C10H16NO3P |
|---|---|
分子量 |
229.21 g/mol |
IUPAC名 |
2-diethoxyphosphorylaniline |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |
InChIキー |
KTXOAHBYEAIQHH-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Nitro-1-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)benzene](/img/structure/B8630920.png)







